

# The Discovery and Initial Development of Ica 105665: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ica 105665**, also known as PF-04895162, is a potent small molecule activator of Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels. Developed initially by Icagen, Inc., it demonstrated significant anticonvulsant properties in a range of preclinical models, suggesting a broad spectrum of activity against both generalized and partial seizures. Early clinical development showed promising central nervous system penetration and target engagement. However, the development of **Ica 105665** was ultimately discontinued due to observations of liver toxicity in early-phase clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the initial development of **Ica 105665**.

## Introduction

The neuronal Kv7 (KCNQ) potassium channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are critical regulators of neuronal excitability. They generate the M-current, a subthreshold potassium current that stabilizes the membrane potential and dampens repetitive firing. This central role in controlling neuronal hyperexcitability makes them a compelling target for the development of antiepileptic drugs (AEDs). **Ica 105665** emerged from a screening program at lcagen aimed at identifying novel, potent, and selective activators of these channels.



## **Mechanism of Action**

**Ica 105665** is a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2] By activating these channels, **Ica 105665** enhances the M-current, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is believed to underlie its broad-spectrum anticonvulsant effects observed in preclinical models.[3] Unlike some other potassium channel modulators, **Ica 105665** was found to be selective for Kv7 channels and did not significantly affect GABAa receptors.[4]

## **Signaling Pathway**

The activation of Kv7 channels by **Ica 105665** leads to an increased efflux of potassium ions from the neuron, which in turn hyperpolarizes the cell membrane. This makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability and suppressing seizure activity.



Click to download full resolution via product page

Caption: Mechanism of action of Ica 105665.

# In Vitro and In Vivo Pharmacology Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Ica 105665**.

Table 1: In Vitro Potency of Ica 105665



| Channel Subtype | EC50 (μM) |
|-----------------|-----------|
| Human Kv7.2/7.3 | 0.3       |
| Human Kv7.3/7.5 | 1.5       |
| Human Kv7.4     | 3.3       |

### Data sourced from reference[3]

Table 2: Preclinical Anticonvulsant Efficacy of Ica 105665 in Rodent Models

| Seizure Model               | Species   | Route of<br>Administration | ED50 (mg/kg) |
|-----------------------------|-----------|----------------------------|--------------|
| Maximal Electroshock (MES)  | Rat       | p.o.                       | <1 - 5       |
| 6 Hz Seizures               | Mouse     | i.p.                       | <1 - 5       |
| Pentylenetetrazole<br>(PTZ) | Rat/Mouse | p.o./i.p.                  | <1 - 5       |
| Electrical Kindling         | Rat       | p.o.                       | <1 - 5       |

#### Data sourced from reference[3]

Table 3: Phase I Single Ascending Dose Pharmacokinetics in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL)    | Tmax (h)      | Half-life (h) |
|-----------|-----------------|---------------|---------------|
| 100       | 3,318 (± 873)   | 2.20 (± 0.73) | 4.26 (± 0.91) |
| 200       | 6,228 (± 2,073) | 3.38 (± 1.23) | 4.03 (± 0.58) |
| 400       | -               | -             | -             |

Data for 400mg dose was not fully reported in the provided snippets. Data sourced from reference[4]



Table 4: Phase II Photosensitivity Study Efficacy in Epilepsy Patients

| Dose (mg) | Responders / Total Patients |
|-----------|-----------------------------|
| 100       | 1/4                         |
| 400       | 2/4                         |
| 500       | 4/6                         |

A response was defined as a reduction in the Standard Photosensitivity Range (SPR). Data sourced from reference[4]

# Experimental Protocols In Vitro Electrophysiology

Objective: To determine the potency of Ica 105665 on human Kv7 channel subtypes.

#### Methodology:

- Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2/7.3, Kv7.3/7.5, or Kv7.4 channels.
- Electrophysiology: Whole-cell patch-clamp electrophysiology was used to record potassium currents.
- Voltage Protocol: Cells were held at a holding potential of -80 mV. Currents were elicited by depolarizing voltage steps.
- Compound Application: **Ica 105665** was applied at various concentrations to determine the concentration-response curve and calculate the EC50 value.

## **Preclinical Anticonvulsant Screening**

Objective: To assess the efficacy of **Ica 105665** against generalized tonic-clonic seizures.

#### Methodology:



- Animals: Male Sprague-Dawley rats or CD-1 mice.
- Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) was delivered via corneal electrodes.
- Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.
- Dosing: Ica 105665 was administered orally at various doses prior to the MES test to determine the median effective dose (ED50).

Objective: To evaluate the efficacy of **Ica 105665** in a model of partial seizures with secondary generalization.

#### Methodology:

- Animals: Male Sprague-Dawley rats.
- Electrode Implantation: A bipolar stimulating electrode was stereotaxically implanted into the basolateral amygdala.
- Kindling Procedure: A low-intensity electrical stimulus was delivered to the amygdala once daily until a stable, fully kindled state (Class 5 seizures according to Racine's scale) was achieved.
- Drug Testing: Once fully kindled, rats were treated with Ica 105665 or vehicle prior to stimulation to assess the drug's ability to suppress seizure activity.





Click to download full resolution via product page

Caption: Preclinical anticonvulsant screening workflow.

## **Clinical Photosensitivity Study (NCT00979004)**

Objective: To assess the effect of single oral doses of **Ica 105665** on the photoparoxysmal response (PPR) in photosensitive epilepsy patients.

#### Methodology:

- Study Design: A single-blind, placebo-controlled, single ascending dose study.
- Participants: Patients with a history of photosensitive epilepsy and a reproducible PPR on EEG.
- Intervention: Patients received a single oral dose of Ica 105665 (100, 200, 400, 500, or 600 mg) or placebo.



- Efficacy Assessment: The primary efficacy endpoint was the change in the Standard Photosensitivity Range (SPR) in response to intermittent photic stimulation (IPS).
- Safety Monitoring: Adverse events, vital signs, and clinical laboratory tests were monitored throughout the study.

## **Discontinuation of Development**

The clinical development of **Ica 105665** was halted due to findings of liver toxicity in early-phase clinical trials.[5] Specifically, **Ica 105665** was found to inhibit liver mitochondrial function and the bile salt export pump (BSEP).[1] This highlights the importance of thorough toxicological evaluation in drug development, even for compounds with promising efficacy profiles.

### Conclusion

**Ica 105665** was a potent and selective activator of Kv7 potassium channels with demonstrated efficacy in preclinical models of epilepsy. Initial clinical data supported its central nervous system activity. However, unforeseen liver toxicity led to the termination of its development. The story of **Ica 105665** serves as a valuable case study for drug development professionals, emphasizing the critical need for a comprehensive understanding of a compound's safety profile alongside its pharmacological activity. The detailed data and protocols presented in this whitepaper provide a thorough resource for researchers in the field of epilepsy and ion channel modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]



- 3. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Initial Development of Ica 105665: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15587546#the-discovery-and-initial-development-of-ica-105665]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com